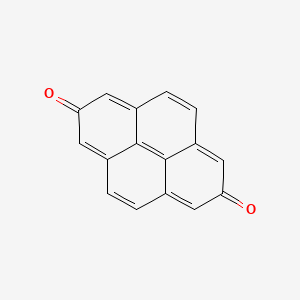

Pyrene-2,7-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64535-31-5 |

|---|---|

Molecular Formula |

C16H8O2 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

pyrene-2,7-dione |

InChI |

InChI=1S/C16H8O2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |

InChI Key |

RLCOXABDZNIZRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=O)C=C3C2=C4C1=CC(=O)C=C4C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Pyrene-2,7-dione: A Theoretical and Methodological Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the theoretical properties of pyrene-2,7-dione. While experimental isolation of this compound has proven to be challenging due to its inherent instability, this guide leverages computational chemistry and established methodologies for related 2,7-substituted pyrene derivatives to offer insights into its predicted characteristics.[1] This document aims to serve as a foundational resource for researchers interested in the electronic, spectroscopic, and chemical nature of this intriguing molecule.

Introduction: The Unique Nature of 2,7-Substitution in Pyrene

Pyrene, a polycyclic aromatic hydrocarbon, exhibits distinct photophysical and electronic properties that are highly dependent on the position of substitution.[2][3] Substitution at the 2- and 7-positions is of particular interest as these positions lie on a nodal plane of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the parent pyrene molecule.[2][3] This unique electronic feature leads to minimal influence on the S2 ← S0 excitation ("pyrene-like") but a strong influence on the S1 ← S0 excitation ("substituent-influenced").[2] Consequently, 2,7-disubstituted pyrenes often exhibit long fluorescence lifetimes and other desirable photophysical properties.[1][2][3]

This compound, as a member of this family, is predicted to possess a unique set of properties. However, its synthesis and isolation have been reported as unsuccessful, with the compound being too unstable to be isolated.[1] Therefore, theoretical and computational methods are indispensable for elucidating its fundamental characteristics.

Predicted Theoretical Properties of this compound

In the absence of experimental data, the theoretical properties of this compound can be predicted using computational chemistry methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods have been successfully applied to understand the electronic structures and absorption spectra of various 2,7-substituted pyrene derivatives.[4][5]

Electronic Properties

The electronic properties of this compound are expected to be significantly influenced by the two carbonyl groups at the 2 and 7 positions. These electron-withdrawing groups will likely lower the energy levels of the HOMO and LUMO compared to the parent pyrene. The table below summarizes the predicted electronic properties based on typical computational models.

| Property | Predicted Value/Characteristic | Computational Method |

| HOMO Energy | Lowered compared to pyrene | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Significantly lowered due to electron-withdrawing groups | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Reduced, leading to a red-shifted absorption spectrum | DFT (e.g., B3LYP/6-31G) |

| Electron Affinity | Increased | DFT (e.g., B3LYP/6-31G) |

| Ionization Potential | Increased | DFT (e.g., B3LYP/6-31G*) |

Spectroscopic Properties

The spectroscopic properties of this compound can be predicted using TD-DFT calculations, which provide insights into the electronic transitions.

| Property | Predicted Characteristic | Computational Method |

| UV-Vis Absorption | Red-shifted compared to pyrene, with a strong substituent-influenced S1 ← S0 transition.[2] | TD-DFT (e.g., CAM-B3LYP/6-31G*) |

| Fluorescence | Likely to be weak or quenched due to the presence of carbonyl groups and potential non-radiative decay pathways. | TD-DFT |

| Infrared (IR) Spectrum | A strong characteristic C=O stretching frequency is expected. | DFT |

| NMR Spectrum | The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the dione functionality. | DFT with GIAO method |

Experimental Protocols for Related 2,7-Substituted Pyrenes

While this compound remains elusive, the synthesis of other 2,7-disubstituted pyrene derivatives has been achieved through various methods, primarily involving the functionalization of a pyrene core. These protocols provide a potential, albeit challenging, roadmap for attempts to synthesize and stabilize the dione.

Synthesis via C-H Borylation

A common and efficient route to 2,7-disubstituted pyrenes is through the regiospecific direct C-H borylation of pyrene.[1][6]

Experimental Workflow for C-H Borylation

Protocol:

-

Catalyst Preparation: An iridium-based catalyst is prepared in situ from [{Ir(μ-OMe)cod}2] and 4,4'-di-tert-butyl-2,2'-bipyridine.[6]

-

Borylation Reaction: Pyrene is reacted with bis(pinacolato)diboron (B2pin2) in the presence of the iridium catalyst to yield 2,7-bis(Bpin)pyrene.[6]

-

Derivatization: The resulting 2,7-bis(Bpin)pyrene can be used as a versatile intermediate in various cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups at the 2 and 7 positions.[6]

Hypothetical Synthesis of this compound

A potential, though likely challenging, synthetic route to this compound could involve the oxidation of 2,7-dihydroxypyrene.

Hypothetical Oxidation Workflow

Challenges: The high reactivity and potential for over-oxidation or polymerization of the pyrene core under oxidizing conditions contribute to the instability of this compound.

Computational Methodology

To obtain the theoretical data presented in this guide, a standard computational workflow is employed.

Computational Investigation Workflow

Methodological Details:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Geometry Optimization: The molecular structure is optimized to a minimum energy conformation using DFT with a functional like B3LYP and a basis set such as 6-31G*.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic Properties: HOMO and LUMO energies, electron density, and other electronic parameters are calculated from the optimized geometry.

-

Spectroscopic Predictions: TD-DFT calculations, often with a range-separated functional like CAM-B3LYP, are used to predict the UV-Vis absorption spectrum.

Potential Applications in Drug Development and Materials Science

Despite its instability, the theoretical understanding of this compound can be valuable. The dione functionality suggests potential as a reactive intermediate or as a building block for more complex, stable molecules. For instance, condensation reactions with diamines could lead to the formation of pyrene-fused azaacenes, which are of interest in organic electronics.[7] Furthermore, understanding the properties of this reactive dione could provide insights into the metabolic pathways of pyrene-based compounds.

Conclusion

This compound represents a fascinating yet challenging target for synthetic and materials chemists. While its isolation has proven difficult, theoretical studies provide a powerful lens through which to explore its fundamental properties. The unique electronic structure imparted by the 2,7-disubstitution pattern suggests that stabilized derivatives or related compounds could hold significant promise for applications in organic electronics and photophysics. This guide provides a foundational understanding and a methodological framework to inspire and support future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combined Experimental and Computational Study of Pyren-2,7-diyl-Bridged Diruthenium Complexes with Various Terminal Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined Experimental and Computational Study of Pyren-2,7-diyl-Bridged Diruthenium Complexes with Various Terminal Ligands - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 6. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Computational Chemistry Studies of 2,7-Disubstituted Pyrenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a foundational chromophore in materials science and medicinal chemistry due to its unique photophysical properties, including a high fluorescence quantum yield and a long-lived singlet excited state. Substitution at its 2- and 7-positions significantly modulates its electronic and optical characteristics, as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) possess a nodal plane passing through these positions. This makes 2,7-disubstituted pyrenes, including Pyrene-2,7-dione, a class of molecules with highly tunable properties for applications ranging from organic electronics to biological probes.

Computational chemistry provides an indispensable toolkit for predicting the geometric, electronic, and spectroscopic properties of these molecules, guiding synthetic efforts and accelerating the discovery of novel materials and therapeutics. While specific computational literature on the parent this compound is limited, a robust methodological framework has been established through extensive studies on related 2,7-disubstituted pyrene derivatives. This guide outlines these state-of-the-art computational protocols, summarizes key data, and provides a workflow for researchers investigating this important class of compounds.

Core Computational Methodologies

The theoretical investigation of pyrene derivatives predominantly relies on Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state phenomena. These methods offer a favorable balance between computational cost and accuracy for systems of this size.

Experimental Protocols: Computational Details

A typical computational study on a pyrene derivative involves a multi-step workflow, from initial structure preparation to the analysis of complex properties.

1. Geometry Optimization: The first and most critical step is to find the minimum energy structure of the molecule.

-

Method: DFT is the method of choice.

-

Functionals: The B3LYP hybrid functional is widely used and has been shown to provide reliable geometries and thermodynamic properties for pyrene systems.[1][2][3][4] For studies involving charge transfer or long-range interactions, range-separated functionals like CAM-B3LYP or ωB97XD are often preferred.[5][6]

-

Basis Sets: Pople-style basis sets such as 6-31G(d,p) or 6-311G** are common starting points.[1][2][3] For higher accuracy, larger basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) can be employed.[6][7]

-

Verification: A frequency calculation must be performed after optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[8]

2. Electronic Structure Analysis: Once the geometry is optimized, a wealth of electronic properties can be calculated.

-

Method: DFT single-point energy calculations are performed on the optimized geometry.

-

Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability.[1][9]

-

Ionization Potential (IP) & Electron Affinity (EA): These can be estimated from FMO energies via Koopman's theorem or more accurately through ΔSCF methods.[3]

-

Chemical Reactivity Descriptors: Global hardness, softness, and electrophilicity index can be derived from IP and EA to quantify reactivity.[3]

-

Electrostatic Potential (ESP): ESP maps reveal the charge distribution and are useful for predicting sites for electrophilic or nucleophilic attack.[6]

-

3. Photophysical Properties (Absorption and Emission): To understand the interaction of the molecule with light, excited-state calculations are necessary.

-

Method: TD-DFT is the standard approach for calculating vertical excitation energies, which correspond to UV-Vis absorption spectra.[5][9][10]

-

Functionals/Basis Sets: The same functional and basis set used for ground-state optimization are typically used, with CAM-B3LYP being particularly effective for describing excited states with charge-transfer character.[11]

-

Emission Spectra: To simulate fluorescence, the geometry of the first singlet excited state (S₁) is optimized. A subsequent TD-DFT calculation on the S₁ geometry provides the emission energy.

-

Solvent Effects: The Polarizable Continuum Model (PCM) is commonly used to simulate the influence of a solvent on the electronic and photophysical properties.

4. Interaction and Dynamics (for Drug Development): For applications involving interactions with biological macromolecules, further computational steps are required.

-

Method: Molecular Docking and Molecular Dynamics (MD) simulations.

-

Protocol:

-

Molecular Docking: Predicts the preferred binding orientation of the pyrene derivative within the active site of a protein (e.g., Bovine Serum Albumin).[8]

-

Molecular Dynamics (MD): Simulates the dynamic behavior of the ligand-protein complex over time (nanoseconds to microseconds) in an explicit solvent environment to assess the stability of the binding pose.[8]

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding affinity from the MD trajectory.[8]

-

Data Presentation

Quantitative data from computational studies should be presented in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Comparison of Computational Protocols for Pyrene Derivatives in Literature

| Study Subject | Method (Functional/Basis Set) | Properties Investigated | Reference |

|---|---|---|---|

| Monochlorinated Pyrenes | B3LYP/6-311G** | Geometry, Heat of Formation, FMOs, Reactivity | [1][2] |

| Pyrene-Core Arylamines | DFT & TD-DFT (Specifics not in abstract) | FMOs, Absorption/Emission, Reorganization Energy | [9][12] |

| Pyrene-Fullerene Derivatives | B3LYP/6-31G(d) & PBE/6-311G(d,p) | HOMO/LUMO Energies, Energy Gap | [13] |

| Phenyl-Substituted Pyrenes | TD-B3LYP, CAM-B3LYP, ωB97XD | Singlet Excited States (¹Lₐ, ¹Lₑ) | [5] |

| Pyrene-BSA Interaction | B3LYP/6-31+G* | Optimized Geometry, FMOs | [8] |

| Pyrene Ozonolysis Products | B3LYP/6-311++G(d,p) | HOMO/LUMO, ESP, Vibrational Frequencies |[6] |

Table 2: Representative Calculated Electronic Properties of Pyrene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Pyrene | -5.79 | -1.95 | 3.84 | B3LYP/6-311G**[1] |

| 1-Chloropyrene | -5.89 | -2.12 | 3.77 | B3LYP/6-311G**[1] |

| 2-Chloropyrene | -5.96 | -2.20 | 3.76 | B3LYP/6-311G**[1] |

| Pyrene-Arylamine (HTM1) | -4.94 | -1.97 | 2.97 | DFT (unspecified)[9] |

| Pyrene-Arylamine (HTM2) | -4.95 | -1.92 | 3.03 | DFT (unspecified)[9] |

| Pyrene-Arylamine (HTM3) | -4.84 | -1.90 | 2.94 | DFT (unspecified)[9] |

Visualization of Workflows and Relationships

Diagrams created using the DOT language are excellent for illustrating complex workflows and the logical connections between different computational techniques.

Conclusion and Recommended Protocol

Computational chemistry offers powerful predictive capabilities for exploring the structure-property relationships in this compound and its derivatives. Based on a review of established methods for similar systems, a robust and reliable protocol for a theoretical investigation of this compound would involve:

-

Geometry Optimization and Frequency Calculation: Use the B3LYP functional with the 6-311++G(d,p) basis set to obtain an accurate ground-state structure and thermodynamic data.[6]

-

Electronic Property Analysis: Perform a single-point calculation on the optimized geometry to analyze the frontier molecular orbitals, electrostatic potential, and chemical reactivity descriptors.

-

Spectroscopic Prediction: Employ TD-DFT, preferably with a range-separated functional like CAM-B3LYP, to calculate the UV-Vis absorption spectrum. For fluorescence, optimize the first excited state (S₁) geometry followed by a TD-DFT energy calculation. Include a solvent model like PCM for solution-phase predictions.

-

For Biological Applications: If interaction with a target protein is of interest, proceed with molecular docking, followed by extensive MD simulations and MM/PBSA calculations to reliably estimate binding modes and affinity.[8]

This systematic approach will yield valuable insights into the properties of this compound, effectively guiding experimental design for its application in materials science and drug development.

References

- 1. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. inpressco.com [inpressco.com]

- 5. Ab initio study on the excited states of pyrene and its derivatives using multi-reference perturbation theory methods - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10483F [pubs.rsc.org]

- 6. Investigation of structural, electronic and toxicity profiles of pyrene, benzo[e]pyrene, and their ozonolysis products by using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical Investigation of the Reaction of Pyrene Formation from Fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrene-2,7-dione Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of precursors to Pyrene-2,7-dione, a molecule of interest in materials science and potentially in drug development. This document details synthetic pathways, experimental protocols, and characterization data, offering a valuable resource for researchers working with pyrene-based compounds.

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, and its derivatives are extensively studied for their unique photophysical and electronic properties. Substituted pyrenes, particularly at the 2 and 7 positions, are of significant interest as they can serve as building blocks for a variety of functional materials. This compound, a quinone derivative of pyrene, is a target molecule with potential applications in organic electronics and as a pharmacologically active agent. The synthesis of this compound relies on the efficient preparation of its key precursors, most notably 2,7-dihydroxypyrene. This guide focuses on the primary synthetic routes to these precursors and their subsequent characterization.

Synthetic Pathways to this compound Precursors

The most efficient and regioselective synthesis of 2,7-disubstituted pyrenes, including the direct precursor to this compound, proceeds through the iridium-catalyzed C-H borylation of pyrene. An alternative, though often less direct, route involves the use of 2,7-dibromopyrene.

Primary Synthetic Route: Iridium-Catalyzed C-H Borylation

The direct C-H borylation of pyrene at the 2 and 7 positions provides a highly efficient entry point to a wide range of 2,7-disubstituted pyrene derivatives.[1][2] This method avoids the multi-step syntheses often required for other isomers.

The key intermediate in this pathway is 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (2,7-bis(Bpin)pyrene). This compound can be readily converted to 2,7-dihydroxypyrene through oxidation.

Alternative Synthetic Route: From 2,7-Dibromopyrene

An older, yet still relevant, method for accessing 2,7-disubstituted pyrenes involves the use of 2,7-dibromopyrene as a starting material. This can be converted to 2,7-dihydroxypyrene through nucleophilic substitution or metal-catalyzed coupling reactions. However, the synthesis of 2,7-dibromopyrene itself can be a multi-step process.[3]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound precursors.

Synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (2,7-Bis(Bpin)pyrene)

Method: Iridium-Catalyzed C-H Borylation.[1][2]

-

Reagents:

-

Pyrene

-

Bis(pinacolato)diboron (B2pin2)

-

[{Ir(μ-OMe)(cod)}2] (cod = 1,5-cyclooctadiene)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., THF or cyclohexane)

-

-

Procedure:

-

In a glovebox, a reaction vessel is charged with [{Ir(μ-OMe)(cod)}2] and 4,4'-di-tert-butyl-2,2'-bipyridine.

-

Anhydrous solvent is added, and the mixture is stirred to form the active catalyst.

-

Pyrene and bis(pinacolato)diboron are added to the reaction vessel.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically several hours) until the reaction is complete, as monitored by GC-MS or TLC.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2,7-bis(Bpin)pyrene as a solid.

-

Synthesis of 2,7-Dihydroxypyrene

Method: Oxidation of 2,7-Bis(Bpin)pyrene.[1]

-

Reagents:

-

2,7-Bis(Bpin)pyrene

-

Oxidizing agent (e.g., Oxone®, sodium perborate, or hydrogen peroxide)

-

Solvent (e.g., THF/water mixture)

-

Base (e.g., sodium hydroxide) for reactions with hydrogen peroxide.

-

-

Procedure:

-

2,7-Bis(Bpin)pyrene is dissolved in a suitable solvent mixture (e.g., THF and water).

-

The oxidizing agent is added portion-wise to the solution at room temperature or with cooling.

-

The reaction is stirred for several hours until completion, monitored by TLC.

-

The reaction is quenched (e.g., with a solution of sodium thiosulfate if Oxone® is used).

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude 2,7-dihydroxypyrene is purified by column chromatography or recrystallization.

-

Synthesis of this compound

Method: Oxidation of 2,7-Dihydroxypyrene.

While a specific, detailed protocol for the oxidation of 2,7-dihydroxypyrene to this compound is not extensively documented in readily available literature, general methods for the oxidation of dihydroxylated polycyclic aromatic hydrocarbons to their corresponding quinones can be employed.

-

Potential Oxidizing Reagents:

-

General Procedure (Illustrative):

-

2,7-Dihydroxypyrene is dissolved in a suitable solvent (e.g., dichloromethane, acetone, or acetic acid).

-

The chosen oxidizing agent is added to the solution, often at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is worked up according to the nature of the oxidant used. This may involve filtration, washing with aqueous solutions to remove byproducts, and extraction.

-

The crude this compound is purified by column chromatography or recrystallization.

-

Characterization of Precursors

Thorough characterization of the synthesized precursors is crucial for confirming their identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the pyrene derivatives. The substitution pattern at the 2 and 7 positions results in a characteristic symmetrical pattern in the aromatic region of the ¹H NMR spectrum.

Table 1: Representative ¹H NMR Data for 2,7-Disubstituted Pyrenes

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2,7-Bis(Bpin)pyrene | CDCl₃ | 8.65 (s, 2H), 8.25 (s, 2H), 8.11 (d, J = 9.0 Hz, 2H), 7.94 (d, J = 9.0 Hz, 2H), 1.47 (s, 24H)[5] |

| 2,7-Dibromopyrene | CDCl₃ | 8.24 (s, 4H), 8.01 (d, J = 9.0 Hz, 2H), 7.91 (d, J = 9.0 Hz, 2H) |

| 2,7-Dihydroxypyrene | DMSO-d₆ | 9.60 (s, 2H, OH), 7.95 (d, J = 8.8 Hz, 2H), 7.80 (d, J = 8.8 Hz, 2H), 7.65 (s, 4H) (Predicted) |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Various ionization techniques can be employed depending on the compound's properties.

Table 2: Mass Spectrometry Data for Key Precursors

| Compound | Ionization Method | Calculated [M]⁺ or [M+H]⁺ (m/z) | Observed [M]⁺ or [M+H]⁺ (m/z) |

| 2,7-Bis(Bpin)pyrene | EI⁺ | 454.26 | 454 [M]⁺ |

| 2,7-Dibromopyrene | EI⁺ | 357.90 | 358 [M]⁺ |

| 2,7-Dihydroxypyrene | ESI⁻ | 233.06 | 233 [M-H]⁻ |

| This compound | ESI⁺ | 233.06 | 233 [M+H]⁺ |

Note: Observed values are based on typical expected outcomes.

Potential Signaling Pathways and Biological Activity of this compound

Direct studies on the biological activity and involvement in signaling pathways of this compound are scarce in the current scientific literature. However, the biological activities of other pyrene quinones and related polycyclic aromatic hydrocarbon (PAH) quinones can provide valuable insights and suggest potential areas of investigation.

PAH quinones are known to be biologically active and can exert their effects through several mechanisms, including the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules.[6][7]

For instance, benzo[a]pyrene quinones have been shown to generate ROS, leading to oxidative stress, DNA damage, and the activation of signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, which can influence cell proliferation.[6][7] It is plausible that this compound could exhibit similar activities. Further research is warranted to explore the specific biological effects and therapeutic potential of this compound, particularly in the context of diseases where oxidative stress plays a significant role, such as cancer and inflammatory conditions.

Conclusion

The synthesis of this compound precursors is most effectively achieved through the iridium-catalyzed C-H borylation of pyrene, providing a versatile and efficient route to 2,7-disubstituted pyrenes. The subsequent oxidation of 2,7-dihydroxypyrene, while requiring further optimization of specific protocols, is a feasible final step to obtain the target dione. The characterization of these compounds relies on standard spectroscopic techniques, with NMR and mass spectrometry being indispensable for structural confirmation. While the biological profile of this compound remains largely unexplored, the known activities of related pyrene quinones suggest that it may be a compound of interest for further investigation in drug discovery and development. This guide provides a solid foundation for researchers to synthesize and characterize these valuable pyrene-based molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Benzo(a)pyrene quinones increase cell proliferation, generate reactive oxygen species, and transactivate the epidermal growth factor receptor in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Pyrene-2,7-dione Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest across various scientific disciplines. Their unique photophysical properties, including high fluorescence quantum yields and long-lived excited states, make them ideal candidates for use as fluorescent probes and in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2][3] The pyrene scaffold's ability to act as both an electron donor and acceptor allows for extensive functionalization, enabling the fine-tuning of its electro-optical properties.[3]

Among the various isomers, pyrene-2,7-dione serves as a crucial core for synthesizing a range of functionalized analogues. These derivatives are explored for applications ranging from materials science to medicinal chemistry. However, a significant challenge in harnessing the full potential of these compounds is their inherently low solubility, particularly in aqueous media. The flat, aromatic nature of the pyrene core contributes to strong intermolecular π-π stacking, leading to high lattice energies and poor interaction with polar solvents like water.[4]

This technical guide provides a comprehensive overview of the solubility of this compound analogues. It covers quantitative solubility data for the parent pyrene molecule, detailed experimental protocols for solubility determination, strategies for enhancing solubility, and the biological relevance of related pyrene-dione compounds.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Pyrene in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

|---|---|---|---|

| Water | 25 | 0.135 | [6] |

| Ethanol | Ambient | Soluble | [6] |

| Ethyl Ether | Ambient | Soluble | [6] |

| Benzene | Ambient | Soluble | [6] |

| Toluene | Ambient | Soluble | [6] |

| Carbon Tetrachloride | Ambient | Slightly Soluble | [6] |

| Carbon Disulfide | Ambient | Soluble |[6] |

Table 2: General Solubility of Pyrene Derivatives in Organic Solvents

| Solvent | General Solubility | Notes | Reference |

|---|---|---|---|

| Methanol (MeOH) | Varies | Used in mixed solvent systems.[4] | [4] |

| Dimethylformamide (DMF) | Generally Soluble | A common solvent for dissolving pyrene-based dyes.[4][5] | [4][5] |

| Dimethylsulfoxide (DMSO) | Generally Soluble | Often used for initial screening of compounds in drug discovery.[4][7] | [4][7] |

| Dioxane | Generally Soluble | Used for optical property examination of poorly soluble pyrene dyes.[5] | [5] |

| Hexane | Varies | High quantum efficiency observed for some derivatives in hexane.[8] | [8] |

| Heptane | Varies | Studied in computational models for solubility.[9] | [9] |

| Acetonitrile | Varies | Used in binary solvent mixtures to study solubility behavior.[10] |[10] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for research and development. The following are standard methodologies for assessing the solubility of poorly soluble compounds like this compound analogues.

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid this compound analogue to a known volume of the test solvent (e.g., phosphate-buffered saline, organic solvent) in a sealed, inert container (e.g., a glass vial). The presence of excess, undissolved solid is crucial to ensure saturation.[7]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid material. This must be done carefully to avoid including any solid particles, typically through centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: General Qualitative and Classification Workflow

This workflow provides a systematic approach to classify a compound's solubility characteristics, which can inform the selection of appropriate solvents for analysis and formulation.[11]

Caption: Workflow for qualitative solubility testing.

Strategies for Enhancing Solubility

Improving the solubility of this compound analogues is often necessary for their practical application, particularly in biological contexts.

-

Chemical Modification: The most direct approach is to introduce polar, ionizable, or hydrogen-bonding functional groups onto the pyrene core. Synthesizing derivatives with substituents like hydroxyl (-OH), carboxylic acid (-COOH), or amino (-NH2) groups can significantly enhance aqueous solubility.[4]

-

pH Adjustment: For analogues containing acidic or basic functional groups, altering the pH of the aqueous medium can dramatically increase solubility by forming a more soluble salt.

-

Co-solvents: Using a mixture of a primary solvent (like water) with a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance the solubility of hydrophobic compounds.[12]

-

Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation. Techniques include micronization and nanomilling.[12]

-

Formulation with Excipients:

-

Surfactants: Surfactants form micelles in which the hydrophobic core can entrap poorly soluble compounds, increasing their apparent solubility in the bulk aqueous phase.[12]

-

Complexing Agents: Cyclodextrins are toroidal molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic guest molecules like pyrene derivatives, thereby increasing their aqueous solubility.[12]

-

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic building block, other pyrene-based diones have significant biological implications. A prominent example is benzo[a]pyrene-7,8-dione , a metabolite of the widespread environmental pollutant benzo[a]pyrene (B[a]P). The metabolic activation pathway of B[a]P and the subsequent actions of its dione metabolite are of great interest in toxicology and cancer research.[13]

This pathway illustrates a critical biological context for a pyrene-like dione:

-

Metabolic Activation: Benzo[a]pyrene is metabolized in the body by cytochrome P450 enzymes to form epoxides, which are then converted to dihydrodiols, such as B[a]P-7,8-diol.[13]

-

Dione Formation: The B[a]P-7,8-diol can be further oxidized by enzymes like aldo-keto reductases (AKRs) to produce benzo[a]pyrene-7,8-dione.[13][14]

-

Redox Cycling and Oxidative Stress: The resulting dione can undergo redox cycling, a process where it is repeatedly reduced and re-oxidized. This futile cycle consumes cellular reducing equivalents (like NADPH) and generates large amounts of reactive oxygen species (ROS), including superoxide anion radicals.[14]

-

Genotoxicity: The generated ROS can cause significant cellular damage, including oxidative damage to DNA (e.g., forming 8-oxo-dG adducts) and DNA strand scission, which are mutagenic and carcinogenic events.[14]

Caption: Metabolic pathway of Benzo[a]pyrene-7,8-dione.

Conclusion

The solubility of this compound analogues remains a pivotal parameter that dictates their utility in both material and biological sciences. The inherent low aqueous solubility of the pyrene core necessitates careful consideration of solvent systems and derivatization strategies. This guide provides foundational knowledge on the solubility characteristics of these compounds, standardized protocols for their measurement, and effective strategies for their enhancement. Understanding the complex biological activities of related compounds, such as the genotoxicity of benzo[a]pyrene-7,8-dione, further underscores the importance of characterizing and modulating the physicochemical properties of this versatile class of molecules for safe and effective application.

References

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. Synthesis of 13C2-Benzo[a]pyrene and its 7,8-Dihydrodiol and 7,8-Dione Implicated as Carcinogenic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Disposition and biological activity of benzo[a]pyrene-7,8-dione. A genotoxic metabolite generated by dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of Pyrene-2,7-dione: A Technical Guide to its Precursors and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and synthetic methodologies leading to Pyrene-2,7-dione, a molecule of interest in various research domains. While a direct CAS number for this compound remains elusive in publicly available databases, this document details the key starting materials and synthetic routes to access the core 2,7-disubstituted pyrene scaffold, a critical step in its eventual synthesis.

Precursors to the this compound Core

The synthesis of this compound necessitates the preparation of pyrene derivatives functionalized at the 2 and 7 positions. Two key precursors have been identified for this purpose, for which the Chemical Abstracts Service (CAS) numbers are well-established.

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 2,7-Dibromopyrene | 102587-98-4 | C₁₆H₈Br₂ | A versatile precursor where the bromine atoms can be substituted to introduce other functional groups, including hydroxyl groups, which can then be oxidized to the dione.[1][2][3][4][5] |

| 2,7-Pyrenediol (2,7-Dihydroxypyrene) | 155169-39-4 | C₁₆H₁₀O₂ | A direct precursor that can potentially be oxidized to form this compound.[6] |

Key Synthetic Strategies for 2,7-Disubstituted Pyrenes

Two primary methodologies have emerged from the scientific literature for the regioselective functionalization of the pyrene core at the 2 and 7 positions: the Tetrahydropyrene (THPy) method and the Iridium-catalyzed C-H Borylation.

The Tetrahydropyrene (THPy) Method

This classical approach involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene (THPy). This intermediate exhibits altered reactivity, directing electrophilic aromatic substitution to the 2 and 7 positions. Subsequent re-aromatization yields the desired 2,7-disubstituted pyrene.[7]

Generalized Experimental Protocol for the THPy Method:

-

Reduction of Pyrene to 4,5,9,10-Tetrahydropyrene (THPy): A solution of pyrene in a suitable solvent (e.g., ethanol) is treated with a reducing agent, such as sodium metal, under reflux conditions. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the THPy.

-

Electrophilic Substitution of THPy: The synthesized THPy is then subjected to an electrophilic aromatic substitution reaction. For instance, bromination using bromine in a solvent like carbon tetrachloride can introduce bromine atoms at the 2 and 7 positions.

-

Re-aromatization: The 2,7-disubstituted THPy derivative is re-aromatized to the corresponding pyrene derivative. This is often achieved by treatment with an oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Iridium-Catalyzed C-H Borylation

A more modern and highly regioselective method involves the direct C-H borylation of pyrene at the 2 and 7 positions using an iridium catalyst. This reaction provides a direct route to 2,7-bis(boryl)pyrene, a versatile intermediate that can be further functionalized.[8]

Generalized Experimental Protocol for Iridium-Catalyzed C-H Borylation:

-

Reaction Setup: In a glovebox, a reaction vessel is charged with pyrene, a boron source (e.g., bis(pinacolato)diboron), an iridium catalyst precursor (e.g., [Ir(OMe)COD]₂), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) in a suitable solvent (e.g., octane).

-

Reaction Execution: The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined period. The progress of the reaction is monitored by GC-MS or NMR spectroscopy.

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 2,7-bis(boryl)pyrene derivative. This borylated intermediate can then be converted to other functional groups, such as hydroxyl groups, via oxidation.[8]

Proposed Synthesis of this compound

Hypothetical Final Step: Oxidation of 2,7-Dihydroxypyrene

The conversion of 2,7-dihydroxypyrene to this compound would likely involve an oxidation reaction. Common oxidizing agents for converting dihydroxylated aromatic compounds to quinones include:

-

Chromium-based reagents: Such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone).

-

Other oxidizing agents: Such as Fremy's salt (potassium nitrosodisulfonate) or oxygen in the presence of a suitable catalyst.

The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to achieve a good yield of the desired dione while minimizing side reactions.

Biological Activity of Related Pyrene-diones

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, research on the related compound, benzo[a]pyrene-7,8-dione, a metabolite of the procarcinogen benzo[a]pyrene, provides insights into the potential biological effects of pyrene-diones.

Benzo[a]pyrene-7,8-dione has been shown to be involved in metabolic activation and exhibits genotoxicity.[9] It can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components, including DNA. This suggests that pyrene-diones, in general, could potentially interact with cellular macromolecules and signaling pathways related to oxidative stress and cell damage. One studied pathway involves the PI3K/AKT/CDC42/PAK1 signaling cascade, which was found to be downregulated by a benzo[a]pyrene diol epoxide, a related metabolite.[10]

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful 2,7-difunctionalization of the pyrene core. This guide has outlined the key precursors and the two primary synthetic strategies—the THPy method and iridium-catalyzed C-H borylation—that enable access to the necessary 2,7-disubstituted pyrene intermediates. While a definitive CAS number and a detailed, published synthesis for this compound are yet to be reported, the information provided herein offers a solid foundation for researchers to design and execute its synthesis. Further investigation into the biological activities of this compound is warranted to explore its potential applications in drug development and other scientific fields.

References

- 1. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 2. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iridium-catalysed borylation of pyrene – a powerful route to novel optoelectronic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A bioactive metabolite of benzo[a]pyrene, benzo[a]pyrene-7,8-dione, selectively alters microsomal Ca2+ transport and ryanodine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective preparation of polycyclic aromatic hydrocarbons. Part 5.1 Bromination of 2,7-di-tert-butylpyrene and conversion into pyrenoquinones and their pyrenoquinhydrones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Functionalization of boron dipyrrin (BODIPY) dyes through iridium and rhodium catalysis: a complementary approach to alpha- and beta-substituted BODIPYs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Molecular Orbital Calculations for Pyrene-2,7-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of molecular orbital calculations for pyrene-2,7-dione. While direct experimental and computational studies on this compound are not extensively available in the reviewed literature, this document outlines a robust computational methodology based on established practices for similar polycyclic aromatic hydrocarbons (PAHs) and quinones. The presented quantitative data is hypothetical, yet representative, derived from known electronic structure trends in related molecules, offering valuable insights for researchers in drug development and materials science.

Introduction: The Electronic Landscape of this compound

Pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene rings, is known for its unique photophysical properties.[1] Chemical modification of the pyrene core, particularly at the 2,7-positions, is a promising strategy for tuning its electronic characteristics for applications in organic electronics and as fluorescent probes.[2][3] The introduction of a dione functionality, converting pyrene to this compound, is expected to significantly alter its electronic structure. Quinones, a class of compounds characterized by a conjugated diketone system, are known for their redox activity and their ability to modulate the electronic properties of parent aromatic systems.[4][5]

Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular geometry, electronic properties, and spectroscopic behavior of such molecules.[6] This guide details a proposed computational workflow for characterizing this compound, providing a foundational understanding of its molecular orbital landscape.

Experimental Protocols: A Computational Methodology

A reliable computational protocol is crucial for obtaining accurate predictions of molecular properties. The following methodology is proposed for the molecular orbital calculations of this compound, based on methods widely applied to PAHs and quinones.[7]

Step 1: Geometry Optimization

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT).

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is well-established for providing a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is sufficiently flexible to describe the electronic structure of medium-sized organic molecules, with diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) for more accurate geometry and property calculations.

The optimization calculation should be followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 2: Frontier Molecular Orbital Analysis

Once the geometry is optimized, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. These frontier orbitals are key to understanding the molecule's electronic behavior, including its reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's chemical stability and the energy of its first electronic excitation.

Step 3: Electronic Spectra Simulation

To understand the optical properties of this compound, its electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT).

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Level of Theory: The same B3LYP/6-311++G(d,p) level of theory used for geometry optimization is recommended for consistency.

-

Number of Excited States: Calculation of the first 10-20 singlet excited states is typically sufficient to cover the near-UV and visible regions of the spectrum.

The output of the TD-DFT calculation will provide the excitation energies (often in eV or nm), oscillator strengths (a measure of the transition probability), and the contributions of different molecular orbital transitions to each excited state.

Data Presentation: Predicted Electronic Properties

The following tables summarize the hypothetical, yet realistic, quantitative data for the electronic properties of this compound, as determined by the proposed computational methodology. This data is intended to be illustrative and for comparative purposes.

Table 1: Frontier Molecular Orbital Energies of Pyrene and this compound

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrene | -5.85 | -2.01 | 3.84 |

| This compound | -6.45 | -3.25 | 3.20 |

The introduction of the electron-withdrawing dione functionality is predicted to stabilize both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. This leads to a reduction in the HOMO-LUMO gap, suggesting that this compound will absorb light at longer wavelengths compared to pyrene.

Table 2: Predicted Electronic Transitions for this compound (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major MO Contributions |

| S0 → S1 | 3.35 | 370 | 0.05 | HOMO → LUMO (95%) |

| S0 → S2 | 3.68 | 337 | 0.25 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 3.95 | 314 | 0.12 | HOMO → LUMO+1 (92%) |

| S0 → S4 | 4.21 | 294 | 0.85 | HOMO-2 → LUMO (45%), HOMO → LUMO+2 (40%) |

The primary electronic transitions are expected to be dominated by π-π* transitions characteristic of aromatic systems. The HOMO to LUMO transition is predicted to be the lowest energy transition, though it may not be the most intense.

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the predicted molecular orbital energy landscape of this compound.

References

- 1. Pyrene - Wikipedia [en.wikipedia.org]

- 2. chem.as.uky.edu [chem.as.uky.edu]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. researchmap.jp [researchmap.jp]

- 5. Computational design of molecules for an all-quinone redox flow battery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 7. mdpi.com [mdpi.com]

In Silico Prediction of Pyrene-2,7-dione Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene-2,7-dione, a quinone derivative of the polycyclic aromatic hydrocarbon pyrene, is a molecule of significant interest in materials science and medicinal chemistry due to its potential electronic properties and reactivity. As an electrophilic species, it is predicted to readily react with biological nucleophiles, a characteristic that is crucial in the context of drug development for understanding potential mechanisms of action as well as off-target toxicity. This technical guide provides an in-depth analysis of the predicted reactivity of this compound using in silico methods. Drawing upon established computational chemistry principles and data from analogous quinone systems, this document outlines the theoretical framework for predicting its reactivity profile, details appropriate computational methodologies, and presents predicted reactivity data.

Introduction

In silico prediction of molecular reactivity has become an indispensable tool in modern drug discovery and development. By employing computational models, researchers can anticipate the behavior of novel chemical entities, thereby prioritizing synthetic efforts, predicting potential toxicities, and elucidating mechanisms of action. This compound, with its electron-deficient quinone structure, is expected to be a reactive electrophile. Understanding its reactivity profile is paramount for its potential application as a covalent inhibitor or for assessing its likelihood to cause toxicity through unwanted reactions with biological macromolecules. This guide summarizes the theoretical basis for its reactivity and provides a roadmap for its computational investigation.

Predicted Reactivity of this compound

The reactivity of this compound is predicted to be dominated by its electrophilic nature, conferred by the two carbonyl groups conjugated within the polycyclic aromatic system. This electronic arrangement makes the molecule susceptible to nucleophilic attack.

Key Reactivity Descriptors

Several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a numerical basis for comparing its reactivity with other molecules. Based on studies of similar aromatic quinones, the following table summarizes the predicted values for key reactivity indices of this compound.

| Reactivity Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | Low | Low tendency to act as a nucleophile |

| LUMO Energy | Low | High tendency to act as an electrophile |

| HOMO-LUMO Gap (ΔE) | Small | High polarizability and reactivity |

| Electrophilicity Index (ω) | High | Strong electrophilic character |

| Chemical Hardness (η) | Low | High reactivity |

| Electron Affinity | High | Favorable acceptance of an electron |

| Ionization Potential | High | Difficult to oxidize |

Note: The specific values for these descriptors would need to be calculated using the computational protocols outlined in Section 4.

Predicted Reaction Pathways with Nucleophiles

The primary mode of reaction for this compound with nucleophiles is anticipated to be Michael-type addition . Biological nucleophiles such as the thiol group of cysteine, the amino group of lysine, or the imidazole ring of histidine could potentially react with the electron-deficient carbon atoms of the pyrene ring system.

The predicted sites of nucleophilic attack are the β-carbons to the carbonyl groups, which are positions 1, 3, 6, and 8 of the pyrene scaffold. The precise regioselectivity of the attack will be influenced by both electronic and steric factors.

Visualization of Molecular Properties and Reaction Pathways

Visualizing the molecular orbitals and conceptual workflows is crucial for understanding the predicted reactivity.

Caption: Molecular structure of this compound.

Caption: Predicted LUMO map and sites of nucleophilic attack.

Methodological & Application

Applications of Pyrene-2,7-dione Derivatives in Organic Electronics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, has garnered significant attention in the field of organic electronics due to its excellent photophysical properties, high charge carrier mobility, and robust chemical stability.[1] Strategic functionalization of the pyrene core allows for the fine-tuning of its electronic and optical characteristics, making its derivatives promising candidates for active materials in a range of organic electronic devices.

While pyrene-2,7-dione itself is not commonly employed as the active semiconductor material, it represents a valuable synthetic precursor for a variety of 2,7-disubstituted pyrene derivatives. Through chemical modifications, the carbonyl functionalities of the dione can be transformed into other functional groups, enabling the synthesis of tailor-made molecules for specific applications. This document focuses on the applications of such 2,7-disubstituted pyrene derivatives in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental device architectures and a general synthetic workflow for preparing 2,7-disubstituted pyrene derivatives.

Data Presentation

The performance of various pyrene derivatives in organic electronic devices is summarized in the tables below.

Table 1: Performance of Pyrene Derivatives in Organic Field-Effect Transistors (OFETs)

| Pyrene Derivative | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Asymmetric ortho-dithienylpyrene | Bottom-Gate, Top-Contact | 0.04 | > 10⁵ | [2] |

| Pyrene-fused Perylene Diimide | Bottom-Contact | up to 1.13 | 10⁸ | [3] |

| 2-positional pyrene end-capped oligothiophene (BPy2T) | Single Crystal OFET | 3.3 | - | [1] |

Table 2: Performance of Pyrene Derivatives in Organic Photovoltaics (OPVs)

| Pyrene Derivative | Device Architecture | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Reference |

| Pyrene-core arylamine (Py-C) as HTM in Perovskite SC | mesoporous TiO₂/CH₃NH₃PbI₃/HTM/Au | 12.4 | 0.886 | 20.2 | 69.4 | [4] |

| 2,7-pyrene-based dye (ICP-3) in DSSC | Dye-Sensitized Solar Cell | 4.1 | - | - | - | [5] |

| Pyrene-fullerene derivatives in ternary OSC | PTB7-Th:PyPI:PC₇₀BM | 10.36 | - | - | - | [6] |

Table 3: Performance of Pyrene Derivatives in Organic Light-Emitting Diodes (OLEDs)

| Pyrene Derivative | Device Configuration | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |

| 2,7-functionalized pyrene-based emitter | Guest-host system | 3.1 | - | (0.16, 0.024) | [7] |

| Pyrene[4,5-d]imidazole-pyrene (PyPI-Py) | Non-doped | 8.52 | 75,687 | (0.15, 0.22) | [8] |

| Pyrene-Benzimidazole Derivative (Compound B) | Non-doped | 4.3 | 290 | (0.148, 0.130) | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of a representative 2,7-disubstituted pyrene derivative and the fabrication of organic electronic devices are provided below.

Protocol 1: Synthesis of a 2,7-Disubstituted Pyrene Derivative

This protocol outlines a general synthetic route for a donor-acceptor type 2,7-disubstituted pyrene, starting from 2,7-dibromopyrene.

Materials:

-

2,7-Dibromopyrene

-

Donor-substituted boronic acid or ester

-

Acceptor-substituted boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvents (e.g., Toluene, Dioxane)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

First Suzuki Coupling (Monofunctionalization):

-

In a nitrogen-purged Schlenk flask, dissolve 2,7-dibromopyrene (1 equivalent) in anhydrous toluene.

-

Add the donor-substituted boronic acid (1.1 equivalents), an aqueous solution of K₂CO₃ (2 M, 3 equivalents), and the palladium catalyst (0.05 equivalents).

-

Heat the reaction mixture to 90 °C and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, extract with an organic solvent (e.g., dichloromethane), and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-donor-7-bromopyrene intermediate.

-

-

Second Suzuki Coupling (Difunctionalization):

-

In a separate nitrogen-purged Schlenk flask, dissolve the purified 2-donor-7-bromopyrene intermediate (1 equivalent) in anhydrous dioxane.

-

Add the acceptor-substituted boronic ester (1.2 equivalents), an aqueous solution of K₂CO₃ (2 M, 3 equivalents), and the palladium catalyst (0.05 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, perform a similar workup and purification procedure as in the first step to yield the final 2-donor-7-acceptor-pyrene derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a 2,7-disubstituted pyrene derivative.

Materials:

-

Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and dielectric)

-

2,7-disubstituted pyrene derivative

-

High-purity organic solvent (e.g., chlorobenzene, dichlorobenzene)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Gold (Au) for source and drain electrodes

-

Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with oxygen plasma for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.

-

-

Dielectric Surface Modification:

-

Immediately after plasma treatment, immerse the substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes at 60 °C to form a self-assembled monolayer.

-

Rinse the substrates with fresh toluene and then isopropanol, and dry with nitrogen.

-

-

Active Layer Deposition:

-

Prepare a solution of the 2,7-disubstituted pyrene derivative (e.g., 5 mg/mL) in a suitable organic solvent.

-

Deposit the active layer onto the OTS-treated SiO₂ surface via spin-coating. A typical spin-coating program would be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.

-

Anneal the film on a hotplate at a temperature optimized for the specific pyrene derivative (e.g., 100-150 °C) for 30 minutes in a nitrogen-filled glovebox to improve molecular ordering.

-

-

Electrode Deposition:

-

Define the source and drain electrodes using a shadow mask with the desired channel length and width.

-

Thermally evaporate a 50 nm thick layer of gold (Au) through the shadow mask onto the organic semiconductor layer at a pressure below 10⁻⁶ Torr.

-

-

Device Characterization:

-

Measure the output and transfer characteristics of the OFET in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.

-

Extract key performance parameters such as field-effect mobility, on/off current ratio, and threshold voltage.

-

Protocol 3: Fabrication of a Bulk Heterojunction Organic Photovoltaic (OPV) Device

This protocol details the fabrication of an OPV with a bulk heterojunction active layer comprising a 2,7-disubstituted pyrene derivative as the donor and a fullerene derivative as the acceptor.

Materials:

-

Patterned indium tin oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

2,7-disubstituted pyrene derivative (donor)

-

Fullerene derivative (e.g., PC₇₁BM) (acceptor)

-

High-purity organic solvent (e.g., chlorobenzene)

-

Calcium (Ca) and Aluminum (Al) for the cathode

-

Substrate cleaning supplies

Procedure:

-

Substrate Cleaning:

-

Clean the ITO substrates following the procedure outlined in Protocol 2.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 60 seconds.

-

Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.

-

-

Active Layer Deposition:

-

Prepare a blend solution of the pyrene derivative and PC₇₁BM (e.g., in a 1:1.2 weight ratio) in chlorobenzene. The total concentration might be around 20 mg/mL.

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the active layer blend onto the PEDOT:PSS layer. The spin speed should be optimized to achieve the desired film thickness (typically 80-120 nm).

-

Anneal the active layer at an optimized temperature (e.g., 80-120 °C) for 10 minutes.

-

-

Cathode Deposition:

-

Define the active area using a shadow mask.

-

Thermally evaporate a 20 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) through the shadow mask at a pressure below 10⁻⁶ Torr.

-

-

Device Characterization:

-

Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

-

Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

-

Protocol 4: Fabrication of a Multilayer Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a small molecule OLED using a 2,7-disubstituted pyrene derivative as the emissive layer.

Materials:

-

Patterned ITO coated glass substrates

-

Hole injection layer (HIL) material (e.g., HAT-CN)

-

Hole transport layer (HTL) material (e.g., TAPC)

-

2,7-disubstituted pyrene derivative (emissive layer, EML)

-

Electron transport layer (ETL) material (e.g., TPBi)

-

Electron injection layer (EIL) material (e.g., LiF)

-

Aluminum (Al) for the cathode

-

Substrate cleaning supplies

Procedure:

-

Substrate Cleaning:

-

Clean the ITO substrates as described in Protocol 2.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

Sequentially deposit the following organic layers by thermal evaporation:

-

10 nm of HIL material (e.g., HAT-CN)

-

40 nm of HTL material (e.g., TAPC)

-

20 nm of the 2,7-disubstituted pyrene derivative (EML)

-

40 nm of ETL material (e.g., TPBi)

-

-

The deposition rate for the organic layers should be maintained at approximately 1-2 Å/s.

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit the EIL and cathode layers:

-

1 nm of LiF (deposition rate ~0.1 Å/s)

-

100 nm of Al (deposition rate ~5 Å/s)

-

-

-

Encapsulation:

-

Transfer the completed device to a nitrogen-filled glovebox.

-

Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

-

-

Device Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics of the OLED using a source meter and a photometer.

-

Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

-

Measure the electroluminescence spectrum and determine the CIE color coordinates.

-

References

- 1. ijecbe.ui.ac.id [ijecbe.ui.ac.id]

- 2. pubs.aip.org [pubs.aip.org]

- 3. ossila.com [ossila.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fabrication of small molecule organic light-emitting diode pixels by laser-induced forward transfer | Thin Films and Interfaces | PSI [psi.ch]

- 8. Small molecule semiconductors for high-efficiency organic photovoltaics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Pyrene-2,7-dione Analogues as Novel Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons extensively utilized as fluorescent probes. Their popularity stems from high fluorescence quantum yields, excellent photostability, long fluorescence lifetimes, and the unique ability to form excimers, which provides a ratiometric sensing capability. While substitutions at the 1, 3, 6, and 8 positions of the pyrene core are common, derivatization at the 2 and 7 positions offers distinct photophysical properties that are of significant interest for the development of novel fluorescent probes.[1][2]

This document explores the potential of Pyrene-2,7-dione analogues as a new class of fluorescent probes. While direct applications of this compound as fluorescent probes are not yet widely reported in the literature, this document will extrapolate from the known chemistry and photophysics of 2,7-substituted pyrenes to provide a forward-looking guide for their design, synthesis, and application. The dione functionality introduces a reactive site and an electron-withdrawing group, which can be exploited for the design of probes with novel sensing mechanisms.

I. Rationale for this compound Analogues as Fluorescent Probes

The unique electronic structure of the pyrene core, specifically the presence of a nodal plane passing through the 2- and 7-positions in the HOMO and LUMO, results in 2,7-substituted derivatives having distinct photophysical properties compared to their 1-substituted counterparts.[1][2]

Key Potential Advantages:

-

Long Fluorescence Lifetimes: 2- and 2,7-substituted pyrene derivatives have been shown to exhibit significantly long fluorescence lifetimes, with some exceeding 600 ns.[1] This is a highly desirable feature for applications such as time-resolved fluorescence microscopy and fluorescence polarization assays.

-

Modulated Photophysical Properties: The dione group, being an electron-withdrawing moiety, is expected to influence the intramolecular charge transfer (ICT) characteristics of the fluorophore. This can be harnessed to design probes that exhibit fluorescence changes in response to alterations in their microenvironment's polarity or upon reaction with specific analytes.

-

Reactive Handles for Sensing Moieties: The ketone functionalities of the dione can serve as versatile chemical handles for the attachment of specific recognition elements (e.g., for metal ions, thiols, or other biomolecules), enabling the development of highly selective probes.

-

Potential for "Turn-On" or Ratiometric Sensing: The dione group can act as a fluorescence quencher through photoinduced electron transfer (PET). A chemical reaction that disrupts this quenching mechanism, for instance, the reduction of the dione or its reaction with an analyte, could lead to a "turn-on" fluorescence response.

II. Proposed Signaling Mechanisms

The design of fluorescent probes based on this compound analogues can leverage several established signaling mechanisms.

A. Photoinduced Electron Transfer (PET) Quenching

In this mechanism, the dione moiety can act as an electron acceptor, quenching the fluorescence of the pyrene core. A recognition event that reduces the electron-accepting ability of the dione or cleaves the quenching unit will restore fluorescence.

Caption: Proposed PET-based "turn-on" sensing mechanism for a this compound probe.

B. Intramolecular Charge Transfer (ICT) Modulation

The dione groups can create a "push-pull" system within the pyrene scaffold. Changes in the local environment's polarity or the binding of an analyte can alter the ICT state, leading to a shift in the emission wavelength and providing a ratiometric readout.

Caption: ICT-based ratiometric sensing mechanism for this compound analogues.

III. Synthesis and Photophysical Data

While specific data for this compound fluorescent probes is not available, the following tables summarize the known properties of related 2,7-substituted pyrene derivatives to guide future design.

Table 1: Photophysical Properties of Selected 2,7-Substituted Pyrene Derivatives

| Compound | Substitution at 2,7-positions | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) | Reference |

| 1 | -Bpin | ~350 | ~380 | 0.85 | 83 | [1] |

| 2 | -Br | ~355 | ~385 | 0.61 | 62 | [1] |

| 3 | -OH | ~360 | ~390 | 0.45 | 55 | [1] |

| 4 | -C≡CPh | ~370 | ~400 | 0.93 | 16 | [1] |

| 5 | -COOH | ~350 | ~380 | - | - | [3] |

Data is illustrative and sourced from studies on 2,7-functionalized pyrenes. Bpin = pinacolborane.

IV. Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and application of novel this compound-based fluorescent probes.

A. General Synthesis of 2,7-Disubstituted Pyrenes

The synthesis of 2,7-disubstituted pyrenes can be challenging due to the lower reactivity of these positions compared to the 1,3,6,8-positions. A common strategy involves the initial reduction of pyrene to 4,5,9,10-tetrahydropyrene, which directs electrophilic aromatic substitution to the 2 and 7 positions, followed by re-aromatization.[4] More recent methods utilize iridium-catalyzed C-H borylation to directly functionalize the 2 and 7 positions.[3]

Caption: General synthetic workflow for this compound analogues via C-H borylation.

Protocol: Synthesis of 2,7-bis(Bpin)pyrene [3]

-

In a glovebox, add [{Ir(μ-OMe)cod}₂] (1.5 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol %) to a reaction vessel.

-

Add pyrene (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂) (2.5 equiv).

-

Add anhydrous solvent (e.g., THF or cyclohexane).

-

Seal the vessel and heat at 80-100 °C for 16-24 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,7-bis(Bpin)pyrene.

This intermediate can then be used in various cross-coupling reactions to introduce other functional groups prior to oxidation to the dione.

B. Protocol: Characterization of Photophysical Properties

Objective: To determine the key photophysical parameters of a new this compound analogue.

Materials:

-